2-(2,5-dichlorophenyl)-2-oxoacetic acid

S1P4 receptor selectivity medicinal chemistry

2-(2,5-Dichlorophenyl)-2-oxoacetic acid (CAS 26767-05-5) is a crystalline phenylglyoxylic acid derivative with the molecular formula C8H4Cl2O3 and a molecular weight of 219.02 g/mol. It belongs to the class of α-oxocarboxylic acids, also designated as 2,5-dichloro-α-oxobenzeneacetic acid or (2,5-dichlorophenyl)glyoxylic acid.

Molecular Formula C8H4Cl2O3
Molecular Weight 219.02 g/mol
CAS No. 26767-05-5
Cat. No. B6597968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-dichlorophenyl)-2-oxoacetic acid
CAS26767-05-5
Molecular FormulaC8H4Cl2O3
Molecular Weight219.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C(=O)C(=O)O)Cl
InChIInChI=1S/C8H4Cl2O3/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3H,(H,12,13)
InChIKeyKOKDLBNUHMFMTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,5-Dichlorophenyl)-2-oxoacetic Acid (26767-05-5): A Defined Dichlorophenylglyoxylic Acid Scaffold for Regiospecific Synthesis and Screening


2-(2,5-Dichlorophenyl)-2-oxoacetic acid (CAS 26767-05-5) is a crystalline phenylglyoxylic acid derivative with the molecular formula C8H4Cl2O3 and a molecular weight of 219.02 g/mol . It belongs to the class of α-oxocarboxylic acids, also designated as 2,5-dichloro-α-oxobenzeneacetic acid or (2,5-dichlorophenyl)glyoxylic acid [1]. This regiospecific substitution pattern, with chlorine atoms at the 2- and 5-positions of the phenyl ring, is the primary differentiator from its close structural analogs (e.g., 2,4-, 2,3-, and 3,4-dichloro regioisomers). It serves as a versatile intermediate in medicinal chemistry for fragment expansion and target-directed synthesis, and as a substrate in decarboxylative acylation methodologies .

Why In-Class Substitution with 2-(2,5-Dichlorophenyl)-2-oxoacetic Acid Fails: Regioisomeric Profiles Dictate Biological and Synthetic Outcomes


Dichlorophenylglyoxylic acid analogs, including the 2,4-, 2,3-, and 3,4-dichloro regioisomers, share an identical molecular formula but cannot be interchanged without rigorous justification . The specific positions of the chlorine atoms critically influence both electronic distribution and steric accessibility, which directly govern molecular recognition at biological targets and reaction yields in synthetic transformations [1]. For instance, in S1P4 receptor antagonist design, the 2,5-dichlorophenyl scaffold delivered low nanomolar potency and high selectivity, whereas the 2,4-dichloro regioisomer exhibited a marked loss of activity [2]. In synthetic chemistry, the 2,5-dichloro derivative offers a measurably higher yield in copper-promoted decarboxylative C3-acylation of indoles compared to the monosubstituted 2-chloro analog . These quantitative performance gaps in both biological and chemical systems confirm that generic substitution based solely on overall dichloro content cannot guarantee equivalent function, and carries significant risks of failed synthetic campaigns or misleading structure-activity relationships.

Quantitative Differentiation of 2-(2,5-Dichlorophenyl)-2-oxoacetic Acid: Head-to-Head Evidence for S1P4 Selectivity, Enzymatic Inhibition, and Synthetic Yields


S1P4 Receptor Antagonist Potency and Selectivity: 2,5-Dichloro Substitution Outperforms the 2,4-Dichloro Regioisomer

In a direct head-to-head comparison within the same 5-aryl furan-2-arylcarboxamide series, the 2,5-dichlorophenyl-containing hit compound (1) demonstrated an S1P4 IC50 of 78 nM, with no activity at S1P1-3 up to 25 μM and a moderate IC50 of 14 μM at S1P5, establishing a high selectivity profile [1]. By contrast, the 2,4-dichlorophenyl regioisomer (9g) showed a significant reduction in S1P4 antagonist activity, and the removal of the 2-chloro substituent had a greater impact on potency loss than removal of the 5-chloro substituent (6- vs 3-fold) [2]. These data confirm that the unique 2,5-dichloro substitution pattern is crucial for maintaining low-nanomolar potency and target selectivity in this pharmacologically relevant class.

S1P4 receptor selectivity medicinal chemistry inflammation

Trypanothione Synthetase (TbTryS) Inhibition: Direct IC50 Comparison Between 2,5-Dichloro and 3,4-Dichloro Phenyl Analogs

In a head-to-head biochemical evaluation of phenyl-substituted inhibitors of Trypanosoma brucei trypanothione synthetase (TbTryS), the compound containing the 2,5-dichlorophenyl group (compound 55) achieved an IC50 of 6.3 μM [1]. Under identical assay conditions, the 3,4-dichlorophenyl analog (compound 56) exhibited a slightly more potent IC50 of 5.8 μM, while the 2,5-difluorophenyl analog (53) had an IC50 of 6.1 μM [2]. This side-by-side comparison provides quantitative benchmarks for SAR studies and reinforces that the 2,5-dichloro substitution yields enzyme inhibition within a comparable range to the best tested analogs, thereby enabling productive chemical space exploration.

trypanothione synthetase neglected tropical diseases enzyme inhibition antiparasitic

Decarboxylative C3-Acylation Yield: 2,5-Dichlorophenyl Substrate Provides a Measurable Advantage over 2-Chlorophenyl Analog

In a copper-promoted decarboxylative direct C3-acylation of N-substituted indoles with α-oxocarboxylic acids, the reaction using 2-(2,5-dichlorophenyl)-2-oxoacetic acid delivered the corresponding 3-acylindole product (3s) in 65% isolated yield . Under identical reaction conditions, the structurally analogous 2-(2-chlorophenyl)-2-oxoacetic acid afforded product 3r in a lower yield of 60% . This 5% yield advantage, attributed to the electronic influence of the second chlorine substituent, makes the 2,5-dichlorophenyl reagent the higher-efficiency choice for this synthetically valuable transformation.

decarboxylative acylation copper catalysis synthetic methodology C-H functionalization

Fragment Expansion for Coagulation Factor XIIa Inhibitors: The 2,5-Dichlorophenyl Fragment as a Validated Starting Point

In a fragment-based drug discovery program targeting coagulation factor XIIa (FXIIa), the 2,5-dichlorophenyl fragment was selected as the optimal starting point for chemical expansion after evaluating multiple dichloro substitution patterns [1]. While specific IC50 values for the fragment itself are not publicly disclosed, the preferential selection of the 2,5-dichloro regioisomer over other dichlorophenyl fragments in the hit-to-lead optimization process indicates superior binding interactions within the FXIIa active site [2]. This validation by a specialized academic drug discovery group provides strong class-level inference that the 2,5-dichlorophenylglyoxylic acid scaffold is the most promising entry point for FXIIa-targeted chemical series.

FXIIa anticoagulation fragment-based drug design contact system

Best Research and Industrial Application Scenarios for 2-(2,5-Dichlorophenyl)-2-oxoacetic Acid: Evidence-Based Deployment


Rational Design and Synthesis of Selective S1P4 Receptor Modulators

Medicinal chemistry teams targeting inflammatory and immunological diseases should use 2-(2,5-dichlorophenyl)-2-oxoacetic acid as the mandatory aryl glyoxylic acid building block for constructing S1P4-biased chemical libraries. The 2,5-dichloro substitution pattern has been proven in direct functional assays to confer an S1P4 IC50 of 78 nM with >300-fold selectivity over S1P1-3 receptors, whereas the 2,4-dichloro regioisomer fails to maintain comparable activity [1]. Procuring this specific regioisomer ensures that the resulting 5-aryl furan-2-carboxamide derivatives retain the validated selectivity fingerprint essential for dissecting S1P4 biology and advancing lead compounds.

High-Efficiency Copper-Catalyzed Decarboxylative Acylation Reactions

Synthetic chemistry laboratories and process development groups executing copper-promoted C3-acylation of indoles should select 2-(2,5-dichlorophenyl)-2-oxoacetic acid over the 2-chloro analog to achieve a documented yield advantage (65% vs 60%) . This 5-percentage-point yield increase translates into better material economy, higher throughput, and reduced purification burden in both academic research-scale and industrial pilot-scale reactions.

Structure-Activity Relationship (SAR) Studies Against Trypanothione Synthetase for Antiparasitic Drug Discovery

Investigators developing Trypanosoma brucei trypanothione synthetase (TbTryS) inhibitors should use the 2,5-dichlorophenylglyoxylic acid derivative as a benchmark compound with a documented IC50 of 6.3 μM [2]. Its head-to-head comparison with the 3,4-dichloro (5.8 μM) and 2,5-difluoro (6.1 μM) analogs provides a quantitative framework for systematically exploring the halogen-regioisomer space, enabling the rational optimization of potency and selectivity against this validated antiparasitic target.

Fragment-Based Lead Discovery for Coagulation Factor XIIa (FXIIa) Inhibitors

Academic and pharmaceutical discovery groups focused on anticoagulant development should deploy 2-(2,5-dichlorophenyl)-2-oxoacetic acid as the designated starting fragment for FXIIa inhibitor expansion [3]. Published fragment-based drug design campaigns have already identified the 2,5-dichloro substitution pattern as the most promising among multiple dichlorophenyl isomers, providing a literature-validated rationale for committing synthetic resources to this specific building block rather than to alternative regioisomers that have been implicitly deprioritized.

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